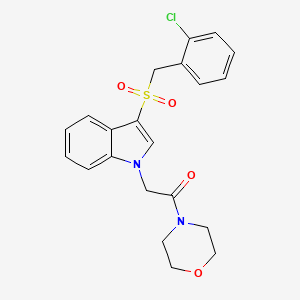
5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 2377032-36-3 . It has a molecular weight of 274.01 . The compound is stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine are not detailed in the sources, it’s known that similar compounds are used as reactants in the preparation of various derivatives .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a liquid at room temperature . It has a predicted boiling point of 195.8±40.0 °C and a predicted density of 1.713±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine, has been extensively characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT) methods. This compound exhibits notable non-linear optical (NLO) properties, determined through time-dependent DFT (TD-DFT) methods. It also showed interaction with pBR322 plasmid DNA and demonstrated antimicrobial activities, highlighting its potential in materials science and biomedical research (Vural & Kara, 2017).
Heterocyclic Systems Synthesis
Research into pyridoxaboroles, which are fused heterocyclic systems combining pyridine and oxaborole rings, has led to innovative synthetic pathways from simple halopyridines. These compounds, through their unique structural properties, contribute to the understanding of nitrogen-boron coordination and hydrogen bonding, crucial for designing new molecules with potential applications in medicinal chemistry and materials science (Steciuk et al., 2015).
Antifungal Agent Synthesis
Voriconazole, a broad-spectrum triazole antifungal agent, showcases the importance of halopyridines in pharmaceutical synthesis. The process involves the stereocontrolled addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the critical role of fluorinated pyridines in developing life-saving medications (Butters et al., 2001).
Radiolabeling for PET Imaging
The synthesis of a [6-pyridinyl-18F]-labelled fluoro derivative of WAY-100635 illustrates the application of fluorinated pyridines in creating radioligands for brain 5-HT1A receptor imaging with PET. This advancement enhances the understanding of neurological disorders and facilitates the development of targeted therapies (Karramkam et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyridine derivatives can exhibit a range of interactions with their targets, from competitive inhibition to allosteric modulation .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how much of the compound reaches its target sites in the body .
Result of Action
It is known that this compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Eigenschaften
IUPAC Name |
5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGQXVUCSGIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
1701953-27-6 |
Source


|
| Record name | 5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)


![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)
![Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)

![Benzyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2836512.png)